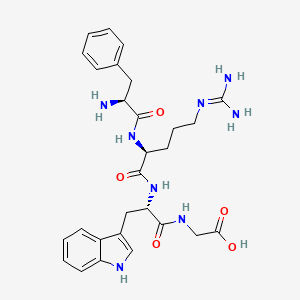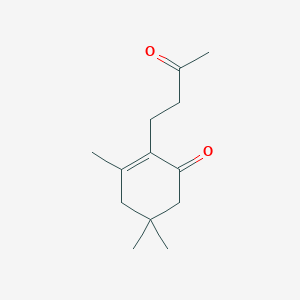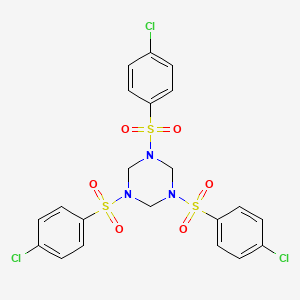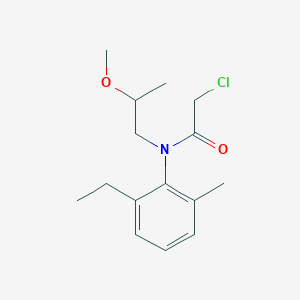
2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxypropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxypropyl)acetamide is a chemical compound known for its applications in various fields, including agriculture and environmental science. It is a derivative of acetamide and is often used as an analytical reference standard.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxypropyl)acetamide typically involves the reaction of 2-ethyl-6-methylaniline with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxypropyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
科学的研究の応用
2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxypropyl)acetamide has several scientific research applications:
Chemistry: Used as an analytical reference standard for the determination of related compounds in environmental samples.
Biology: Studied for its potential effects on biological systems and its role as a metabolite.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the formulation of herbicides and pesticides for agricultural use.
作用機序
The mechanism of action of 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxypropyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Acetochlor: A related herbicide with similar structural features.
Metolachlor: Another herbicide with comparable applications and chemical properties.
Alachlor: Shares structural similarities and is used in similar agricultural contexts.
Uniqueness
2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxypropyl)acetamide is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups, which confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
51218-46-3 |
|---|---|
分子式 |
C15H22ClNO2 |
分子量 |
283.79 g/mol |
IUPAC名 |
2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxypropyl)acetamide |
InChI |
InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)10-12(3)19-4/h6-8,12H,5,9-10H2,1-4H3 |
InChIキー |
PYUKEAQRDBTYIR-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC(=C1N(CC(C)OC)C(=O)CCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



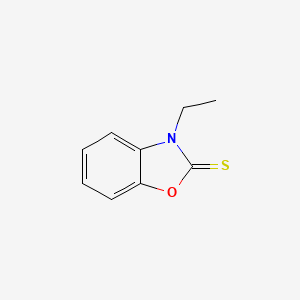
![2-[(2-Pentadecylphenoxy)methyl]oxirane](/img/structure/B14655676.png)
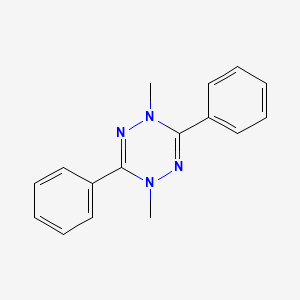

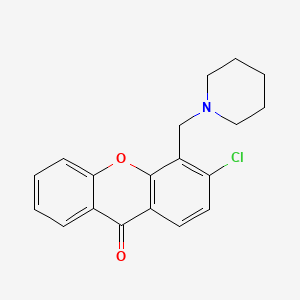
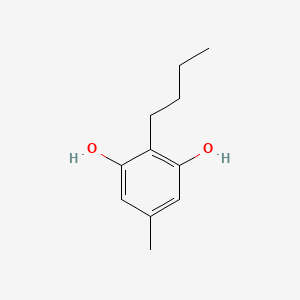
![Thiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-thiazolylidene)-1-propenyl]-](/img/structure/B14655702.png)

![2-(2,2,2-Trichloroethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14655718.png)
